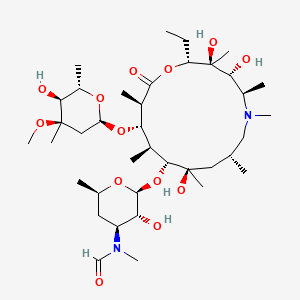

3'-N-Demethyl-3'-N-formylazithromycin

Descripción

Propiedades

IUPAC Name |

N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70N2O13/c1-14-27-38(10,47)31(43)24(6)39(11)18-20(2)16-36(8,46)33(53-35-29(42)26(40(12)19-41)15-21(3)49-35)22(4)30(23(5)34(45)51-27)52-28-17-37(9,48-13)32(44)25(7)50-28/h19-33,35,42-44,46-47H,14-18H2,1-13H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGDWLRYIAHQGP-BICOPXKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C=O)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210126 | |

| Record name | 3'-N-Demethyl-3'-N-formylazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612069-28-0 | |

| Record name | 3'-N-Demethyl-3'-N-formylazithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-N-Demethyl-3'-N-formylazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-N-DEMETHYL-3'-N-FORMYLAZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60LW0W4ZTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3'-N-Demethyl-3'-N-formylazithromycin

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Unmasking a Critical Azithromycin Impurity

In the landscape of pharmaceutical development and manufacturing, the comprehensive characterization of impurities is not merely a regulatory hurdle but a scientific imperative to ensure the safety and efficacy of drug products. Azithromycin, a widely prescribed macrolide antibiotic, is no exception. During its synthesis and storage, a number of related substances can emerge, one of which is 3'-N-demethyl-3'-N-formylazithromycin. This compound is recognized as a specified impurity in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandating its stringent control.[1]

The structural modifications at the 3'-N position of the desosamine sugar moiety—specifically the removal of two methyl groups and the addition of a formyl group—give this molecule distinct physicochemical properties that necessitate a robust and multi-faceted analytical approach for its unambiguous identification and characterization. This guide provides an in-depth, experience-driven walkthrough of the core analytical methodologies employed in the structure elucidation of 3'-N-demethyl-3'-N-formylazithromycin, focusing on the synergistic use of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The Analytical Imperative: A Symphony of Techniques

The structure elucidation of a complex molecule like 3'-N-demethyl-3'-N-formylazithromycin relies on a confluence of analytical techniques, each providing a unique piece of the structural puzzle. High-performance liquid chromatography (HPLC) is instrumental for the initial separation of the impurity from the active pharmaceutical ingredient (API) and other related substances. However, for definitive structure confirmation, the hyphenated techniques of liquid chromatography-mass spectrometry (LC-MS) and the unparalleled resolving power of nuclear magnetic resonance (NMR) spectroscopy are indispensable.

The logical workflow for the structure elucidation of this particular impurity follows a systematic progression from initial detection and isolation to detailed spectroscopic analysis.

Mass Spectrometry: Deciphering the Molecular Blueprint

Mass spectrometry is the first port of call for determining the molecular weight and elemental composition of the impurity, and for probing its structural integrity through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

The initial and most critical step in the MS analysis is to obtain a high-resolution mass spectrum of the isolated impurity. This provides a highly accurate mass measurement, which is then used to deduce the elemental formula.

Experimental Protocol: LC-HRMS

-

Sample Preparation: A solution of the isolated impurity is prepared in a suitable solvent, typically a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

-

Chromatographic Separation: The sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

-

Capillary Voltage: ~2 kV

-

Source Temperature: ~150°C

-

Desolvation Temperature: ~500°C

-

Mass Range: Data is acquired over a mass range of m/z 50-1200.[2]

-

Data Interpretation: The Molecular Formula

The HRMS data will reveal a protonated molecule [M+H]⁺. For 3'-N-demethyl-3'-N-formylazithromycin, this is observed at an m/z of approximately 749.48.[1] The high mass accuracy allows for the confident determination of the elemental formula as C₃₇H₆₉N₂O₁₃⁺.

| Parameter | Value | Source |

| Molecular Formula | C₃₇H₆₈N₂O₁₃ | [1][3] |

| Molecular Weight | 748.9 g/mol | [1][3] |

| Observed [M+H]⁺ (m/z) | 749.3 | [1] |

Tandem Mass Spectrometry (MS/MS): Mapping the Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. The protonated molecule is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide crucial information about the connectivity of the molecule.

Experimental Protocol: LC-MS/MS

The LC conditions are similar to those used for HRMS. The mass spectrometer is operated in a product ion scan mode.

-

Precursor Ion Selection: The [M+H]⁺ ion at m/z 749.5 is selected in the first mass analyzer.

-

Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell using an inert gas (e.g., argon or nitrogen). The collision energy is optimized to produce a rich spectrum of fragment ions.

-

Product Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer.

Data Interpretation: A Story in Fragments

The fragmentation of macrolide antibiotics is well-characterized and typically involves the cleavage of the glycosidic bonds linking the sugar moieties to the aglycone core, as well as fragmentation within the macrolactone ring. For 3'-N-demethyl-3'-N-formylazithromycin, the key fragmentations are:

-

Loss of the Cladinose Sugar: A characteristic loss of the cladinose sugar (C₈H₁₅O₃) results in a significant fragment ion.

-

Loss of the Desosamine Sugar: Cleavage of the glycosidic bond to the modified desosamine sugar provides a key diagnostic fragment. The mass of this fragment will be different from that of native azithromycin due to the demethylation and formylation.

-

Fragmentation of the Aglycone Core: Further fragmentation of the macrolactone ring provides additional structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While MS provides the molecular formula and key fragmentation information, NMR spectroscopy offers the definitive proof of structure by mapping out the complete carbon-hydrogen framework and the connectivity between atoms.

Sample Preparation: The Foundation of Quality Data

Meticulous sample preparation is paramount for obtaining high-quality NMR spectra.

Protocol for NMR Sample Preparation

-

Purity: Ensure the isolated impurity is of high purity (>95%) to avoid interference from other signals.

-

Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices for macrolides.

-

Concentration:

-

For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.

-

For ¹³C and 2D NMR experiments, a higher concentration of 10-25 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[4]

-

-

Homogeneity: Ensure the sample is completely dissolved to avoid peak broadening. Gentle vortexing or sonication can be used.

-

Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

1D NMR Spectroscopy: The First Look at the Structure

¹H and ¹³C NMR spectra provide the initial overview of the molecule's functional groups and carbon skeleton.

-

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons and their chemical environments. A key diagnostic signal for 3'-N-demethyl-3'-N-formylazithromycin is the resonance of the formyl proton, which appears as a singlet in the downfield region of the spectrum, typically between δ 7.8 and 8.0 ppm.[1]

-

¹³C NMR: The ¹³C NMR spectrum shows the number of unique carbon atoms in the molecule. The chemical shifts provide information about the type of carbon (e.g., carbonyl, olefinic, aliphatic).

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are essential for piecing together the complete structure by revealing through-bond and through-space correlations between nuclei.

Key 2D NMR Experiments and Their Purpose

| Experiment | Purpose | Information Gained |

| COSY (Correlation Spectroscopy) | Identifies proton-proton couplings | Reveals which protons are adjacent to each other in the molecule. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons | Assigns carbons that have attached protons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates protons and carbons that are separated by two or three bonds | Establishes long-range connectivity, crucial for linking different parts of the molecule. |

Data Interpretation: A Step-by-Step Approach

-

COSY Analysis: Start by tracing the spin systems within the macrolactone ring and the two sugar moieties. This allows for the assignment of adjacent protons.

-

HSQC Analysis: Use the HSQC spectrum to assign the chemical shifts of the carbons that are directly bonded to the protons assigned from the COSY spectrum.

-

HMBC Analysis: This is the most powerful experiment for this structure elucidation. Key HMBC correlations will be:

-

From the anomeric protons of the sugars to the carbons of the aglycone, confirming the points of attachment.

-

From the formyl proton to the carbon at the 3'-position of the desosamine sugar, definitively confirming the location of the formyl group.

-

From the methyl protons to their respective carbons, and from protons on the macrolactone ring to adjacent carbons, confirming the overall structure of the aglycone.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fast UHPLC-MS/MS for the Simultaneous Determination of Azithromycin, Erythromycin, Fluoxetine and Sotalol in Surface Water Samples [mdpi.com]

- 3. 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | C37H68N2O13 | CID 71316017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Screening of Novel Antimicrobial Diastereomers of Azithromycin–Thiosemicarbazone Conjugates: A Combined LC-SPE/Cryo NMR, MS/MS and Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

3'-N-Demethyl-3'-N-formylazithromycin chemical properties

An In-Depth Technical Guide to 3'-N-Demethyl-3'-N-formylazithromycin: Properties, Synthesis, and Analysis

Introduction

3'-N-Demethyl-3'-N-formylazithromycin, recognized by pharmacopeias as Azithromycin Impurity M or Related Compound F, is a critical molecule in the landscape of pharmaceutical manufacturing and quality control.[1][2][3] As a semi-synthetic derivative and degradation product of the widely-used macrolide antibiotic azithromycin, its presence in drug formulations is strictly monitored to ensure the safety and efficacy of the final product.[1][4][5] This guide offers a comprehensive technical overview for researchers, analytical scientists, and drug development professionals, delving into the core chemical properties, synthesis, and analytical methodologies for this significant compound. Understanding this impurity is not merely a regulatory hurdle but a fundamental aspect of ensuring the quality of azithromycin, a cornerstone of modern antibacterial therapy.[4][6]

Section 1: Chemical Identity and Physicochemical Properties

The precise identification and characterization of any pharmaceutical impurity are paramount for developing robust analytical methods. 3'-N-Demethyl-3'-N-formylazithromycin is structurally distinct from its parent compound due to the removal of two methyl groups and the addition of a formyl group at the 3'-N position of the desosamine sugar moiety.[1][7] These modifications, while seemingly minor, significantly alter its properties and define its role as a key analytical marker.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| Systematic IUPAC Name | N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]formamide[1] |

| Synonyms | Azithromycin Impurity M (EP/USP); 3'-(N,N-Didemethyl)-3'-N-formylazithromycin[1][3] |

| CAS Number | 765927-71-7[1][3][8] |

| Molecular Formula | C₃₇H₆₈N₂O₁₃[1][7][9] |

| Molecular Weight | 748.9 g/mol [1][3] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value / Description | Rationale and Significance |

| Appearance | White to Off-White Solid[8] | Basic physical property for visual identification of the reference standard. |

| Mass Spectrometry | [M+H]⁺ ion at m/z 749.3[1][7] | Confirms the molecular weight and elemental composition, crucial for unequivocal identification. |

| ¹H NMR | Characteristic formyl proton resonance at δ 7.99–7.86 ppm.[1] | Provides definitive structural confirmation, specifically identifying the key formyl group. |

| Infrared (IR) Spectroscopy | N-H stretch at 3404 cm⁻¹ and C=O stretch at 1720 cm⁻¹.[1] | Confirms the presence of the formamide functional group. |

| UV Absorption | Exhibits significant absorption at 210 nm.[7] | This property is the basis for its detection and quantification in HPLC analysis. |

| Stability | Known to form under elevated temperatures during azithromycin storage.[1] | Highlights the importance of controlled storage conditions for azithromycin to prevent degradation. |

Section 2: Synthesis and Chemical Reactivity

This compound is significant as both a process-related impurity, arising during the synthesis of azithromycin, and a degradation product that can form during storage.[1] Its controlled synthesis is therefore essential for producing the certified reference material needed for analytical testing. The synthetic route mirrors its formation as an impurity, typically involving a two-step modification of the parent azithromycin molecule.

Synthetic Workflow: From Azithromycin to Impurity M

The conversion involves a sequential demethylation followed by formylation. The choice of reagents is critical to selectively target the 3'-N position on the desosamine sugar without affecting the complex macrolide ring structure.

Caption: Synthetic workflow for 3'-N-Demethyl-3'-N-formylazithromycin.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative methodology. All procedures should be conducted in a controlled laboratory environment with appropriate safety measures.

-

Demethylation of Azithromycin:

-

Rationale: To selectively remove the methyl groups from the 3'-N position, creating the necessary amine intermediate for the subsequent step. Reagents like iodine are used to facilitate this N-demethylation.[7]

-

Procedure:

-

Dissolve Azithromycin in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add iodine and sodium acetate to the solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 0-5°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the crude 3'-N-demethylazithromycin intermediate.

-

-

-

Formylation of the Intermediate:

-

Rationale: To introduce the formyl group onto the newly formed secondary amine. The use of a mixed anhydride of acetic and formic acid is an effective method for formylation.[1][7]

-

Procedure:

-

Prepare the formylating agent by reacting acetic anhydride with formic acid at a low temperature.

-

Dissolve the crude intermediate from Step 1 in an aprotic solvent.

-

Slowly add the prepared acetic-formic anhydride to the solution, maintaining the temperature around 25°C.[1]

-

Monitor the reaction until completion.

-

Isolate the crude final product through extraction and solvent evaporation.

-

-

-

Purification:

-

Rationale: To obtain a high-purity product suitable for use as a reference standard. Chromatographic separation is necessary to remove unreacted starting materials and side products.[10]

-

Procedure: Purify the crude product using column chromatography on silica gel with an appropriate solvent gradient.

-

Chemical Reactivity

The key reactive center of the molecule, apart from the macrolide backbone, is the formamide group at the 3'-N position. This group is susceptible to hydrolysis, particularly under acidic conditions, which would yield the corresponding amine and formic acid.[7] This reactivity underscores its potential as a degradation product in acidic environments.

Section 3: Analytical Characterization and Quality Control

As a specified impurity in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), its detection and quantification are mandatory for the quality control of azithromycin.[1][6] High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.

Caption: Analytical workflow for impurity quantification.

HPLC Method Protocol

The following is a typical HPLC method for the analysis of azithromycin and its related impurities.

-

Rationale: This method is designed to provide sufficient resolution between the main azithromycin peak and all specified impurities, including 3'-N-Demethyl-3'-N-formylazithromycin. The C18 column provides the necessary reversed-phase retention, while the buffered mobile phase and specific wavelength ensure sensitive and selective detection.[5]

-

Method Parameters:

-

Column: Kromasil KR100-5C18 (150 x 4.6 mm, 5 µm) or equivalent.[5]

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.05 M Potassium Dihydrogen Phosphate, pH adjusted) and a polar organic solvent (e.g., Acetonitrile).

-

Flow Rate: Approximately 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

A Note on Rotamers

An interesting characteristic of this molecule is its existence as two rotamers (rotational isomers) due to the restricted rotation around the C-N bond of the formamide group.[1] In HPLC, these rotamers may appear as broadened peaks or even co-elute. For quantification purposes, the area of both rotamers is typically summed and calculated against the single reference standard peak, with the total amount being subject to the pharmacopeial limit of ≤0.3%.[1]

Section 4: Biological Context and Significance

While 3'-N-Demethyl-3'-N-formylazithromycin is a derivative of a potent antibiotic, its primary significance is not in its own biological activity but in its role as an indicator of quality.[4][7] Some sources suggest that modifications to azithromycin can alter its antibacterial properties, but this specific compound is generally considered pharmacologically inactive.[1] Its importance lies in the fact that its presence indicates either impurities from the manufacturing process or degradation of the active pharmaceutical ingredient, both of which can impact the safety and efficacy of the medication.[1][5]

Caption: Relationship between Azithromycin, its impurity, and quality control.

Conclusion

3'-N-Demethyl-3'-N-formylazithromycin is more than a mere molecular curiosity; it is a compound of significant consequence in the pharmaceutical industry. Its chemical properties, synthetic pathways, and analytical behavior are all critical areas of knowledge for ensuring the quality of azithromycin. As a certified reference material, it is an indispensable tool for method validation, stability studies, and routine quality control, ultimately safeguarding patient health by ensuring that azithromycin formulations meet the highest standards of purity and stability.[6][11]

References

-

Veeprho. (n.d.). Azithromycin Impurities and Related Compound. Retrieved from [Link]

-

PubChem. (n.d.). 3'-N-Demethyl-3'-N-formylazithromycin. CID 71315738. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Improvement in synthesis of 3'-N-demethylazithromycin and its derivatives. Retrieved from [Link]

- Google Patents. (n.d.). WO2004087729A1 - Degradation products of azithromycin, and methods for their identification.

-

SynZeal. (n.d.). Azithromycin Impurities. Retrieved from [Link]

-

Venkatasai Life Sciences. (n.d.). Azithromycin Impurities. Retrieved from [Link]

-

PubChem. (n.d.). 3'-(N,N-Didemethyl)-3'-N-formylazithromycin. CID 71316017. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 3'-(N,N-DIDEMETHYL)-3'-N-FORMYLAZITHROMYCIN. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3'-N-Demethyl-3'-N-formylazithromycin | C38H70N2O13 | CID 71315738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | C37H68N2O13 | CID 71316017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. WO2004087729A1 - Degradation products of azithromycin, and methods for their identification - Google Patents [patents.google.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Buy 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | 765927-71-7 | > 95% [smolecule.com]

- 8. 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | CymitQuimica [cymitquimica.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Azithromycin Impurities | SynZeal [synzeal.com]

Introduction: The Context of Azithromycin and Its Derivatives

An In-depth Technical Guide to the Synthesis of 3'-N-Demethyl-3'-N-formylazithromycin

Azithromycin, a 15-membered azalide antibiotic, represents a cornerstone in the treatment of a wide spectrum of bacterial infections.[1][2] Its unique pharmacokinetic profile, characterized by high tissue concentrations and a long half-life, distinguishes it from its predecessor, erythromycin.[3] The chemical scaffold of azithromycin, however, is not static; it is a platform for the generation of numerous derivatives and related compounds, either as products of metabolism, degradation, or deliberate synthesis.[1][4]

Among these is 3'-N-Demethyl-3'-N-formylazithromycin, a compound of significant interest in pharmaceutical sciences. Primarily known as a process-related impurity and degradation product in the manufacturing of azithromycin (designated as Azithromycin Impurity M or F in major pharmacopoeias), its controlled synthesis is paramount for its use as a reference standard in analytical chemistry.[5][6][7] Accurate quantification of this impurity is crucial for ensuring the quality, safety, and consistency of azithromycin drug products.[5] This guide provides a detailed technical overview of the synthetic pathway to 3'-N-Demethyl-3'-N-formylazithromycin, grounded in established chemical principles and methodologies, for researchers and drug development professionals.

Synthetic Strategy: A Two-Stage Transformation

The synthesis of 3'-N-Demethyl-3'-N-formylazithromycin from azithromycin is conceptually a two-stage process. The first stage involves the selective demethylation of the tertiary amine at the 3'-position of the desosamine sugar. The second stage is the subsequent formylation of the resulting secondary amine.

Caption: High-level overview of the two-step synthesis pathway.

This structured approach allows for greater control over the reaction and facilitates the purification of the intermediate and final products. While the target compound can form under various conditions, a directed synthesis is necessary to obtain the material in sufficient purity and quantity for use as a reference standard.

Part 1: Selective N-Demethylation of Azithromycin

The initial and most critical step is the removal of one methyl group from the 3'-N,N-dimethylamino moiety of the desosamine sugar. This transformation must be selective to avoid undesired reactions at other sites on the complex macrolide structure.

Causality in Reagent Selection

Several methods can achieve N-demethylation, but for macrolides, a common and effective approach involves the use of iodine in the presence of a mild base.[8]

-

Iodine (I₂): Iodine serves as an oxidizing agent. The reaction likely proceeds through the formation of an N-iodoammonium intermediate, which is unstable and subsequently eliminates a methyl group.

-

Base (e.g., Potassium Carbonate, Sodium Acetate): A base is required to neutralize the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the products and preventing potential acid-catalyzed degradation of the macrolide ring.[8]

-

Solvent System (Methanol/Water): A protic solvent system like methanol/water is often used to ensure the solubility of both the macrolide substrate and the inorganic reagents.[8]

The choice of this reagent system is underpinned by its demonstrated efficacy in generating the N-demethylated impurity under controlled conditions, making it a reliable method for targeted synthesis.[8]

Experimental Protocol: N-Demethylation

The following protocol is a representative procedure for the synthesis of 3'-N-demethylazithromycin.

-

Dissolution: Dissolve Azithromycin (1.0 eq) in a 4:1 mixture of methanol and water.

-

Reagent Addition: Add potassium carbonate (K₂CO₃, ~2.0 eq) to the solution, followed by the portion-wise addition of iodine (I₂, ~1.5 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is maximized.

-

Quenching: Upon completion, cool the reaction mixture and quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic brown color disappears.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue multiple times with an appropriate organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product, 3'-N-demethylazithromycin, can then be purified by column chromatography on silica gel.

Part 2: N-Formylation of the Demethylated Intermediate

With the secondary amine intermediate in hand, the final step is the introduction of a formyl group (-CHO). This is a standard nucleophilic acyl substitution reaction.

Rationale for Formylating Agent

A variety of reagents can be used for the N-formylation of amines, including formic acid, acetic-formic anhydride, and various formate esters.[5][9][10] A particularly efficient and straightforward method utilizes ethyl formate as the formyl source in the presence of a base.[11]

-

Ethyl Formate (HCOOCH₂CH₃): This reagent is an inexpensive, readily available, and relatively mild formylating agent. It reacts with the nucleophilic secondary amine of 3'-N-demethylazithromycin.

-

Alkaline Catalyst: A base is used to deprotonate the secondary amine, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of ethyl formate.[11]

-

Solvent: An organic solvent that can facilitate heating and is inert to the reaction conditions, such as toluene or acetonitrile, is suitable.[11]

This method is advantageous due to its high yield, operational simplicity, and the generation of ethanol as the only major byproduct, which is easily removed.[11]

Experimental Protocol: N-Formylation

The following protocol outlines the synthesis of the final product from the demethylated intermediate.

-

Setup: In a round-bottom flask, dissolve 3'-N-demethylazithromycin (1.0 eq) in an appropriate organic solvent (e.g., toluene).

-

Reagent Addition: Add the alkaline catalyst (e.g., sodium methoxide, ~0.1 eq) followed by an excess of ethyl formate (~5-10 eq).

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by HPLC or Thin Layer Chromatography (TLC).[11]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add purified water and stir vigorously. The product often precipitates as a white solid.[11]

-

Isolation & Purification: Collect the solid by filtration, wash with water and a non-polar organic solvent (e.g., hexane) to remove impurities, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Caption: Detailed workflow for the synthesis and isolation process.

Purification and Characterization

Validation of the synthesis requires rigorous purification and analytical characterization to confirm the structure and purity of the final compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of the final product and for monitoring the progress of both reaction steps.[3] The use of a validated method is essential for quantitative analysis.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound. For 3'-N-Demethyl-3'-N-formylazithromycin (C₃₈H₇₀N₂O₁₃), the expected [M+H]⁺ ion would be observed at approximately m/z 763.97.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. A key diagnostic signal in the ¹H NMR spectrum is the resonance of the formyl proton, which typically appears as a singlet in the downfield region (around δ 7.9-8.1 ppm).[5]

Summary of Key Data

| Parameter | 3'-N-Demethyl-3'-N-formylazithromycin | Reference |

| Molecular Formula | C₃₈H₇₀N₂O₁₃ | [12][13] |

| Molecular Weight | 762.97 g/mol | [7][12] |

| Appearance | White to Off-White Solid | [14] |

| ¹H NMR (Formyl Proton) | ~δ 7.9 - 8.1 ppm (singlet) | [5] |

| Mass Spec ([M+H]⁺) | ~m/z 763.0 | [5] |

| CAS Number | 612069-28-0 | [7][13] |

Conclusion

The synthesis of 3'-N-Demethyl-3'-N-formylazithromycin is a well-defined process that hinges on two key transformations: selective N-demethylation followed by N-formylation. By carefully selecting reagents and controlling reaction conditions, this important azithromycin-related compound can be prepared with high purity. The availability of this molecule as a certified reference material is indispensable for pharmaceutical quality control, enabling the accurate detection and quantification of impurities in bulk drug substance and finished products, thereby ensuring the safety and efficacy of azithromycin therapies worldwide.

References

- Benchchem. 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | 765927-71-7.

- ResearchGate. Improvement in synthesis of 3'-N-demethylazithromycin and its derivatives.

- USP. Azithromycin Related Compound F (25 mg) (3'-N-Demethyl-3'-N-formylazithromycin).

- SynZeal. Azithromycin EP Impurity F | 612069-28-0.

- LGC Standards. 3'-N-Demethyl-3'-N-formylazithromycin.

- Chemicea. N-Nitroso N-Desmethyl Azithromycin.

- Benchchem. N'-(Desmethyl)azithromycin | 172617-84-4.

- PMC - PubMed Central. Hybrid Molecules of Azithromycin with Chloramphenicol and Metronidazole: Synthesis and Study of Antibacterial Properties.

- ResearchGate. Structures of the five novel derivatives of azithromycin, erythromycin....

- ChemicalBook. 3'-N-Desmethyl-3'-N-formyl Azithromycin | 612069-28-0.

- ChemicalBook. N'-DesMethyl AzithroMycin | 172617-84-4.

- PMC - PubMed Central. Interactions of Aminopropyl–Azithromycin Derivatives, Precursors in the Synthesis of Bioactive Macrozones, with E. coli Ribosome: NMR and Docking Studies.

- Google Patents. CN104829662A - Azithromycin related substance preparation method.

- Veeprho. Azithromycin EP Impurity M | CAS 765927-71-7.

- ResearchGate. (PDF) Hybrid Molecules of Azithromycin with Chloramphenicol and Metronidazole: Synthesis and Study of Antibacterial Properties.

- PMC - PubMed Central. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials.

- PMC - NIH. Formylation of Amines.

- PubMed. Formylation Reaction of Amines Using N-Formylcarbazole.

- CymitQuimica. 3'-(N,N-Didemethyl)-3'-N-formylazithromycin.

- MDPI. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.

- ResearchGate. Reaction profile of the N‐formylation from amine with glycolaldehyde.

- PMC - NIH. Synthesis of 3-O-demethylfortimicins.

- ResearchGate. A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate | Request PDF.

Sources

- 1. researchgate.net [researchgate.net]

- 2. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hybrid Molecules of Azithromycin with Chloramphenicol and Metronidazole: Synthesis and Study of Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Azithromycin EP Impurity F | 612069-28-0 | SynZeal [synzeal.com]

- 7. 3'-N-Demethyl-3'-N-formylazithromycin | LGC Standards [lgcstandards.com]

- 8. benchchem.com [benchchem.com]

- 9. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN104829662A - Azithromycin related substance preparation method - Google Patents [patents.google.com]

- 12. 3’-N-Desmethyl-3’-N-formyl Azithromycin | 612069-28-0 [chemicalbook.com]

- 13. store.usp.org [store.usp.org]

- 14. 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | CymitQuimica [cymitquimica.com]

A Technical Guide to 3'-N-Demethyl-3'-N-formylazithromycin (Azithromycin Impurity F; CAS 612069-28-0): Synthesis, Analysis, and Regulatory Context

Introduction: The Significance of a Critical Impurity

In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 3'-N-Demethyl-3'-N-formylazithromycin (CAS 612069-28-0) is a specified impurity of Azithromycin, a widely used macrolide antibiotic.[1] Officially designated as Azithromycin Impurity F in the European Pharmacopoeia (EP) and Azithromycin Related Compound F in the United States Pharmacopeia (USP), this molecule is a critical quality attribute that must be monitored and controlled.[][3]

This technical guide provides an in-depth exploration of Azithromycin Impurity F for researchers, analytical scientists, and drug development professionals. It moves beyond simple data presentation to explain the causality behind its synthesis and analytical detection, offering field-proven insights into its management. Understanding the lifecycle of this impurity—from its formation and synthesis as a reference standard to its analytical control—is essential for ensuring the quality and regulatory compliance of Azithromycin products.[3][4]

Part 1: Physicochemical and Structural Identity

Azithromycin Impurity F is a derivative of the parent drug, Azithromycin, arising from specific chemical modifications to the desosamine sugar moiety. The structure is altered by the removal of one methyl group from the 3'-position tertiary amine, followed by the addition of a formyl group to the resulting secondary amine. This modification significantly alters the polarity and chemical properties of the molecule compared to Azithromycin.

Expert Insight: The 3'-dimethylamino group on the desosamine sugar is critical for the antibacterial activity of Azithromycin, playing a key role in its binding to the bacterial 50S ribosomal subunit.[5] The demethylation and formylation at this site in Impurity F are expected to drastically reduce or eliminate its antibacterial efficacy by sterically and electronically hindering this crucial interaction.

Table 1: Core Physicochemical Properties

| Property | Data | Source(s) |

| IUPAC Name | N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide | [6] |

| CAS Number | 612069-28-0 | [1][][5][6][7][8] |

| Molecular Formula | C₃₈H₇₀N₂O₁₃ | [1][5][7] |

| Molecular Weight | 762.97 g/mol | [1][5][7] |

| Common Synonyms | Azithromycin Impurity F (EP), Azithromycin Related Compound F (USP), 3′-N-Desmethyl-3′-N-formyl Azithromycin | [][3][6][8] |

Part 2: Synthesis of the Reference Standard

The controlled synthesis of high-purity impurities is a prerequisite for developing and validating robust analytical methods. Certified Reference Materials (CRMs) of Impurity F are not produced for therapeutic use but are essential tools for the accurate quantification of this impurity in Azithromycin API and finished drug products.[7] The synthetic route, as adapted from patent literature, typically involves a two-step, one-pot process starting from Azithromycin.[9][10]

Synthetic Workflow Diagram

Caption: One-pot synthesis and purification of Azithromycin Impurity F.

Detailed Synthesis Protocol

This protocol is a representative methodology derived from published procedures.[10] Laboratories must optimize conditions based on their specific equipment and scale.

Objective: To synthesize and purify 3'-N-Demethyl-3'-N-formylazithromycin with a purity of >99.5% for use as an analytical reference standard.

Step 1: One-Pot Demethylation and Formylation

-

Vessel Preparation: To a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, add Azithromycin.

-

Dissolution: Add a solvent mixture of methanol and water (e.g., 4:1 v/v) to dissolve the Azithromycin completely. A typical solid-to-liquid ratio is 1:15 to 1:25 (w/v).[9]

-

Reagent Addition (Demethylation): Add iodine (approx. 1.8-2.2 molar equivalents) and potassium carbonate (approx. 0.8-1.2 molar equivalents) to the solution.[10]

-

Causality: Iodine is a classic reagent for the von Braun demethylation of tertiary amines. It reacts with the 3'-N-dimethylamino group to form an intermediate that, upon heating in the presence of a mild base like potassium carbonate, eliminates a methyl group.

-

-

Reagent Addition (Formylation): Add ethyl formate (approx. 0.8-1.2 molar equivalents).[10]

-

Causality: Ethyl formate serves as a simple and efficient formylating agent (a source of the -CHO group) that readily reacts with the secondary amine formed after demethylation.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours.[9] Monitor the reaction progress using a suitable technique (e.g., HPLC or TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure. The resulting aqueous residue contains the crude product. Wash with water and filter to collect the crude solid.

Step 2: Purification via Recrystallization

-

Dissolution: Transfer the crude Impurity F solid to a clean flask. Add a minimal amount of acetone (a solid-to-liquid ratio of approx. 1:0.8 to 1:1.2 w/v is suggested).[9]

-

Recrystallization: Gently heat the mixture to dissolve the solid, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Causality: Acetone is an effective solvent for this purification because Impurity F has moderate solubility in it, while many potential side-products and unreacted starting materials are either more soluble or less soluble, allowing for effective separation upon crystallization.

-

-

Isolation & Drying: Filter the purified crystals, wash with a small amount of cold acetone, and dry under vacuum to a constant weight.

-

Characterization: Confirm the identity and purity of the final product using HPLC, Mass Spectrometry (MS), and NMR. The purity should exceed 99.5% to be suitable as a reference standard.[10]

Part 3: Analytical Control Strategy

The detection and quantification of Impurity F are mandated by pharmacopoeias to ensure the safety and quality of Azithromycin.[11] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.

Trustworthiness through Validation: A method is deemed "stability-indicating" only after it is proven, through forced degradation studies, to be specific for the API and capable of separating it from all potential degradation products and impurities without interference.[12][13] Stress conditions typically include acid and base hydrolysis, oxidation, and exposure to heat and light.[13][14]

Analytical Workflow Diagram

Caption: Workflow for the analytical control of Azithromycin Impurity F.

Representative HPLC Method Protocol

This protocol is based on the principles outlined in the European Pharmacopoeia and related scientific literature.[11][15]

Objective: To accurately quantify Azithromycin Impurity F in a bulk drug substance sample.

Step 1: Preparation of Solutions

-

Mobile Phase: Prepare the mobile phase components as specified (e.g., a phosphate buffer and organic solvents like acetonitrile and methanol). The EP method uses a complex gradient.[11][15]

-

Diluent: Prepare a solvent mixture for dissolving the samples and standards, typically a combination of the mobile phase components.

-

Test Solution: Accurately weigh and dissolve the Azithromycin substance to be examined in the diluent to a final specified concentration (e.g., 8 mg/mL).[11]

-

Reference Solution (Impurity F): Prepare a solution of the certified Impurity F reference standard at a known concentration.

-

System Suitability Solution: Prepare a solution containing Azithromycin and key specified impurities (including F, H, and J as per EP) to verify the system's resolving power.[11]

Step 2: Chromatographic Conditions

| Parameter | Typical Value | Rationale / Source |

| Column | C18, 5 µm, 250 x 4.6 mm | Provides excellent resolving power for macrolide compounds.[15] |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column.[11] |

| Column Temp. | 55 - 60 °C | Higher temperatures can improve peak shape and reduce viscosity.[13][15] |

| Detection | UV at 210 nm | Wavelength for detecting the lactone ring chromophore.[11][16][17] |

| Injection Vol. | 50 µL | A larger volume can improve sensitivity for detecting trace impurities.[11] |

| Elution | Gradient | Necessary to resolve a large number of structurally similar impurities from the main peak.[11][15] |

Step 3: Analysis and Calculation

-

System Suitability: Inject the system suitability solution. Verify that the resolution between critical peak pairs (e.g., Impurity F and Impurity J) meets the pharmacopeial requirement (e.g., peak-to-valley ratio ≥ 1.4).[11]

-

Injection Sequence: Inject the diluent (as a blank), the reference solution, and the test solution in sequence.

-

Identification: Identify the peak for Impurity F in the test solution chromatogram by comparing its retention time to that of the reference standard. The relative retention time (RRT) with respect to Azithromycin is approximately 0.51.[11]

-

Quantification: Calculate the percentage of Impurity F in the sample using the peak area from the chromatogram.

-

Crucial Step: Apply the official correction factor. The UV response of an impurity is often different from the API. For Impurity F, the EP specifies a correction factor of 0.3, meaning its peak area must be multiplied by this factor for accurate quantification against the main Azithromycin peak.[11]

-

-

Compliance: Compare the calculated percentage against the specification limit defined in the monograph (e.g., not more than 0.5%).[11]

References

-

Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-densitometric Method With HPLC/electrospray ionization-MS Analysis of Degradation Products. PubMed. [Link]

-

Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. ResearchGate. [Link]

- CN108727445A - A kind of synthetic method of azithromycin impurity F.

-

Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5″-epi-azithromycin. National Institutes of Health (NIH). [Link]

-

Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. Oxford Academic. [Link]

-

Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

DEGRADATION STUDIES OF AZITHROMYCIN AND ITS SPECTROPHOTOMETRIC DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Azithromycin EP Impurity F | 612069-28-0. SynZeal. [Link]

-

3'-(N,N-Didemethyl)-3'-N-formylazithromycin. PubChem, National Institutes of Health (NIH). [Link]

-

3'-N-Demethyl-3'-N-formylazithromycin. PubChem, National Institutes of Health (NIH). [Link]

-

AZITHROMYCINUM. European Pharmacopoeia. [Link]

-

Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Chromatography Online. [Link]

- CN108727445B - Synthesis method of azithromycin impurity F.

-

Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society. [Link]

-

Improvement in synthesis of 3'-N-demethylazithromycin and its derivatives. ResearchGate. [Link]

- Azithromycin synthesis method - CN103880898A.

-

Azithromycin According to USP method. Antec Scientific. [Link]

-

Development of an UHPLC Method for Azithromycin Tablets Using ChromSword Auto Software. LabRulez LCMS. [Link]

-

LC determination of impurities in azithromycin tablets. CEU Repositorio Institucional. [Link]

-

Aspects of Degradation Kinetics of Azithromycin in Aqueous Solution. ResearchGate. [Link]

-

Biodegradation of COVID19 antibiotic; azithromycin and its impact on soil microbial community in the presence of phenolic waste and with temperature variation. National Institutes of Health (NIH). [Link]

- EP1606299A1 - Degradation products of azithromycin, and methods for their identification.

-

(PDF) Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 3. Azithromycin EP Impurity F | 612069-28-0 | SynZeal [synzeal.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. toku-e.com [toku-e.com]

- 6. 3'-N-Demethyl-3'-N-formylazithromycin | C38H70N2O13 | CID 71315738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3′-N-Demethyl-3′-N-formylazithromycin Pharmaceutical Secondary Standard [sigmaaldrich.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. CN108727445A - A kind of synthetic method of azithromycin impurity F - Google Patents [patents.google.com]

- 10. CN108727445B - Synthesis method of azithromycin impurity F - Google Patents [patents.google.com]

- 11. drugfuture.com [drugfuture.com]

- 12. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. EP1606299A1 - Degradation products of azithromycin, and methods for their identification - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Characterization of Azithromycin Impurity F

Introduction

Azithromycin, a macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy and safety are paramount, necessitating stringent control over impurities that may arise during its synthesis or storage. This guide provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of a key impurity, Azithromycin Impurity F. For researchers, scientists, and drug development professionals, understanding the impurity profile of an active pharmaceutical ingredient (API) like azithromycin is critical for ensuring drug quality, safety, and regulatory compliance. Impurities that exceed the identification threshold of 0.1% in the final drug product must be structurally characterized to meet the standards set by international regulatory bodies.[1]

Azithromycin Impurity F, chemically identified as 3′-N-Demethyl-3′-N-formylazithromycin, is a recognized related substance in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), where it is designated as Azithromycin Related Compound F.[2][3][][5] This guide will delve into the scientific rationale and methodologies employed in the journey from its initial detection to its definitive characterization.

Core Chemical Information of Azithromycin Impurity F

| Parameter | Value |

| Chemical Name | 3′-N-Demethyl-3′-N-formylazithromycin |

| CAS Number | 612069-28-0 |

| Molecular Formula | C38H70N2O13 |

| Molecular Weight | 762.97 g/mol |

| Synonyms | Azithromycin USP RC F, Azithromycin Mycinmethylformamido Analog |

Part 1: The Discovery of Azithromycin Impurity F

The discovery of a new impurity is often an outcome of rigorous analytical monitoring during drug development, stability studies, or routine quality control. The initial detection of Azithromycin Impurity F would typically occur during the high-performance liquid chromatography (HPLC) analysis of an azithromycin sample.

Initial Detection via HPLC

The primary tool for impurity profiling of azithromycin is reverse-phase HPLC with UV detection.[1][6] The choice of this technique is dictated by its ability to separate structurally similar compounds with high resolution. The initial observation of an unknown peak in the chromatogram of a stressed or aged sample of azithromycin would trigger an investigation.

The following is a representative workflow for the initial detection of an unknown impurity like Impurity F:

Caption: Initial workflow for the detection of unknown impurities in Azithromycin.

Causality Behind Experimental Choices in Detection

-

Forced Degradation Studies: Azithromycin is subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and light to intentionally generate degradation products.[7][8] This proactive approach helps in identifying potential impurities that might form under various storage and handling conditions. The appearance of a new peak, which could be Impurity F, under these stressed conditions provides the first clue to its origin as a degradation product.

-

HPLC Method Parameters: The choice of a C18 column is standard for separating moderately polar compounds like macrolides.[1][9] A gradient elution with a mobile phase consisting of a phosphate buffer and a mixture of acetonitrile and methanol allows for the effective separation of a wide range of impurities with varying polarities.[1][6] UV detection at a low wavelength, typically around 210 nm, is employed because macrolides lack a strong chromophore, and this wavelength provides sufficient sensitivity for detecting the API and its related substances.[1][6]

Part 2: Isolation and Purification

Once a new impurity is detected and deemed necessary for characterization (based on its level in the sample), the next crucial step is its isolation and purification. This is essential to obtain a sufficient quantity of the pure impurity for structural elucidation.

Preparative HPLC for Isolation

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for isolating impurities in the pharmaceutical industry. The principle is the same as analytical HPLC, but it is performed on a larger scale to yield milligram to gram quantities of the target compound.

Step-by-Step Protocol for Isolation of Azithromycin Impurity F

-

Method Development and Optimization: The analytical HPLC method is scaled up for preparative purposes. This involves selecting a larger column with the same stationary phase and optimizing the flow rate and gradient profile to maximize the resolution between the impurity and the main azithromycin peak.

-

Sample Preparation: A concentrated solution of the azithromycin sample containing a significant amount of Impurity F (often from a stressed sample) is prepared in a suitable solvent.

-

Fraction Collection: The sample is injected onto the preparative HPLC system. The eluent is monitored, and fractions corresponding to the peak of Impurity F are collected.

-

Purity Analysis: The collected fractions are analyzed using the analytical HPLC method to assess their purity.

-

Pooling and Evaporation: Fractions with the desired purity are pooled together, and the solvent is removed, typically by lyophilization or rotary evaporation, to obtain the isolated solid impurity.

Caption: Workflow for the isolation and purification of Azithromycin Impurity F.

Part 3: Structural Elucidation and Characterization

With a pure sample of the impurity available, a battery of analytical techniques is employed to determine its chemical structure.

Spectroscopic and Spectrometric Analysis

A combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy is used to piece together the molecular puzzle.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and elemental composition of the impurity.

-

Technique: High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is utilized.

-

Expected Results for Impurity F: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 762.97.[2][10][11] The high resolution allows for the determination of the elemental formula, C38H70N2O13, with high accuracy, providing the first piece of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To map the carbon-hydrogen framework of the molecule and determine the connectivity of atoms.

-

Techniques: A suite of NMR experiments is performed:

-

1H NMR: Provides information about the number and types of protons and their neighboring environments.

-

13C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal proton-proton couplings (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC). This is crucial for assembling the molecular fragments.

-

-

Key Findings for Impurity F: The name 3′-N-Demethyl-3′-N-formylazithromycin suggests specific changes from the parent azithromycin structure. NMR data would confirm the absence of one N-methyl group at the 3' position and the presence of a formyl group (CHO). This would be evidenced by the disappearance of a methyl signal and the appearance of a characteristic aldehyde proton signal in the 1H NMR spectrum, along with corresponding changes in the 13C NMR spectrum.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Expected Results for Impurity F: The IR spectrum would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) groups (from the lactone ring and the new formyl group), and C-N bonds, consistent with the proposed structure.

Summary of Analytical Characterization Data

| Technique | Purpose | Key Findings for Azithromycin Impurity F |

| HPLC | Purity determination and separation | A distinct peak with a specific relative retention time (RRT) of approximately 0.51 relative to azithromycin.[12] |

| Mass Spectrometry (MS) | Molecular weight and formula determination | Molecular ion consistent with C38H70N2O13 (MW: 762.97).[2][10][11] |

| 1H NMR | Proton environment mapping | Presence of a formyl proton signal and absence of one N-methyl signal compared to azithromycin. |

| 13C NMR & 2D NMR | Carbon skeleton and atom connectivity | Confirms the C38 framework and the attachment of the formyl group to the 3'-nitrogen. |

| Infrared (IR) | Functional group identification | Presence of characteristic carbonyl, hydroxyl, and amine functional groups. |

Confirmation of Structure

The collective data from these analytical techniques allows for the unambiguous elucidation of the structure of Azithromycin Impurity F as 3′-N-Demethyl-3′-N-formylazithromycin. This structure is then confirmed by comparing the obtained data with that of a synthesized reference standard of the impurity.[13] The availability of a commercial reference standard is a testament to the well-established characterization of this impurity.[2][14][15]

Conclusion

The discovery and characterization of Azithromycin Impurity F is a systematic process that relies on the power of modern analytical chemistry. From its initial detection as an anomalous peak in an HPLC chromatogram to its full structural elucidation through a combination of spectroscopic techniques, the investigation into this impurity showcases the rigorous science that underpins pharmaceutical quality control. This in-depth understanding is crucial for developing robust manufacturing processes and stable formulations, ultimately ensuring the safety and efficacy of azithromycin for patients worldwide. The established knowledge and the availability of a certified reference standard for Impurity F are vital for routine quality control, method validation, and stability studies in the pharmaceutical industry.[16][17]

References

- Bozek, T., & Trampuz, A. (2004). Degradation products of azithromycin, and methods for their indentification. U.S. Patent No. US20040266997A1.

-

Azithromycin Impurities. (n.d.). SynZeal. Retrieved January 16, 2026, from [Link]

- Bozek, T., & Trampuz, A. (2005). Degradation products of azithromycin, and methods for their identification. European Patent No. EP1606299A1.

-

Azithromycin-Impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

Silva, G. R., et al. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society, 33, 1345-1356. Retrieved January 16, 2026, from [Link]

-

European Pharmacopoeia 7.0. (2010). Azithromycinum. EDQM. Retrieved January 16, 2026, from [Link]

- Bozek, T., & Trampuz, A. (2004). Degradation products of azithromycin, and methods for their identification. World Intellectual Property Organization. Patent No. WO2004087729A1.

-

Silva, G. R., et al. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society. Retrieved January 16, 2026, from [Link]

-

Azithromycin EP Impurity F | CAS 612069-28-0. (n.d.). Veeprho. Retrieved January 16, 2026, from [Link]

-

Miguel, L., & Barbas, C. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 211-217. Retrieved January 16, 2026, from [Link]

-

Miguel, L., & Barbas, C. (2003). LC determination of impurities in azithromycin tablets. CEU Repositorio Institucional. Retrieved January 16, 2026, from [Link]

-

El-Gindy, A., et al. (2002). Quantitative Thin-Layer Chromatographic Method of Analysis of Azithromycin in Pure and Capsule Forms. Journal of Liquid Chromatography & Related Technologies, 25(12), 1849-1866. Retrieved January 16, 2026, from [Link]

-

Gumieniczek, A., et al. (2012). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-densitometric Method With HPLC/electrospray ionization-MS Analysis of Degradation Products. Journal of AOAC International, 95(5), 1348-1355. Retrieved January 16, 2026, from [Link]

-

Azithromycin EP Impurity F | 612069-28-0. (n.d.). SynZeal. Retrieved January 16, 2026, from [Link]

-

Abuga, K. O., et al. (2014). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. Journal of Chromatographic Science, 52(8), 845-851. Retrieved January 16, 2026, from [Link]

- Wang, J., et al. (2018). Synthesis method of azithromycin impurity F. Chinese Patent No. CN108727445B.

-

Azithromycin EP Impurity F. (n.d.). Alentris Research Pvt. Ltd. Retrieved January 16, 2026, from [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Azithromycin EP Impurity F | 612069-28-0 | SynZeal [synzeal.com]

- 5. alentris.org [alentris.org]

- 6. LC determination of impurities in azithromycin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. toku-e.com [toku-e.com]

- 12. drugfuture.com [drugfuture.com]

- 13. CN108727445B - Synthesis method of azithromycin impurity F - Google Patents [patents.google.com]

- 14. Azithromycin impurity A EP Reference Standard Sigma Aldrich [sigmaaldrich.com]

- 15. veeprho.com [veeprho.com]

- 16. Azithromycin Impurities | SynZeal [synzeal.com]

- 17. synthinkchemicals.com [synthinkchemicals.com]

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Azithromycin Related Compound F, a significant impurity in the synthesis of the widely used macrolide antibiotic, Azithromycin. Understanding the spectral characteristics of this compound is paramount for quality control, regulatory compliance, and ensuring the safety and efficacy of Azithromycin drug products. This document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—offering a detailed interpretation of the data, grounded in the principles of organic spectroscopy and the established knowledge of macrolide chemistry.

Introduction: The Significance of Azithromycin Related Compound F

Azithromycin, a derivative of erythromycin, is a cornerstone of antibacterial therapy. Its synthesis, however, can lead to the formation of various related compounds, which are considered impurities. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have stringent limits on the levels of these impurities in the final drug substance.[1][2][3] Azithromycin Related Compound F, chemically identified as 3'-N-demethyl-3'-N-formylazithromycin , is a specified impurity that must be monitored and controlled.[4][5]

The structure of Azithromycin Related Compound F differs from the parent molecule by the modification of the desosamine sugar moiety. Specifically, one of the two methyl groups on the 3'-amino group is replaced by a formyl group (-CHO). This seemingly minor alteration can impact the compound's polarity, chromatographic behavior, and potentially its biological activity. Accurate identification and quantification, therefore, rely on robust analytical techniques, with spectroscopy being the most definitive.

Below is a diagram illustrating the chemical structures of Azithromycin and Azithromycin Related Compound F.

Caption: Predicted major fragmentation pathway for Azithromycin Related Compound F in MS/MS.

Experimental Protocol for LC-MS Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the standard technique for the analysis of azithromycin and its related compounds in pharmaceutical samples. [1][6][7] Step-by-Step LC-MS Experimental Protocol:

-

Chromatographic Separation (HPLC/UHPLC):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium formate at a slightly basic pH) and an organic modifier (e.g., acetonitrile or methanol). The basic pH helps to achieve good peak shapes for the basic macrolide compounds.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min for LC-MS applications.

-

Column Temperature: The column is often heated (e.g., to 40-50 °C) to improve peak shape and reduce viscosity.

-

Injection Volume: 1-5 µL of the sample solution.

-

-

Mass Spectrometry Detection:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

MS Parameters:

-

Capillary Voltage: ~3-4 kV

-

Source Temperature: ~120-150 °C

-

Desolvation Gas Temperature: ~350-450 °C

-

Desolvation Gas Flow: ~600-800 L/hr

-

-

Data Acquisition:

-

Acquire full scan data to detect all ions within a specified mass range (e.g., m/z 100-1000).

-

For MS/MS, select the [M+H]⁺ ion of Azithromycin Related Compound F (m/z 763.5) as the precursor ion and acquire the product ion spectrum.

-

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. [8][9][10][11][12][13]

Expected IR Spectrum

The IR spectrum of Azithromycin Related Compound F will share many similarities with that of Azithromycin, but with key differences related to the N-formyl group.

Table 3: Predicted Characteristic IR Absorption Bands for Azithromycin Related Compound F

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Broad, Strong | O-H stretching (from multiple hydroxyl groups) |

| ~2970, ~2930 | Strong | C-H stretching (aliphatic) |

| ~1735 | Strong | C=O stretching (lactone carbonyl) |

| ~1680 | Medium-Strong | C=O stretching (amide I band of the formyl group) |

| ~1460, ~1380 | Medium | C-H bending (methyl and methylene groups) |

| ~1170, ~1050 | Strong | C-O stretching (ethers and alcohols) |

The presence of the amide C=O stretching band around 1680 cm⁻¹ is a key diagnostic feature for Compound F, distinguishing it from Azithromycin, which lacks this absorption.

Experimental Protocol for FTIR Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a common method for obtaining an IR spectrum.

Step-by-Step FTIR (ATR) Experimental Protocol:

-

Sample Preparation:

-

Place a small amount of the solid Azithromycin Related Compound F reference standard directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Conclusion: A Multi-faceted Spectroscopic Approach

The comprehensive characterization of Azithromycin Related Compound F necessitates a multi-technique spectroscopic approach. NMR spectroscopy provides the definitive structural elucidation, mass spectrometry confirms the molecular weight and offers fragmentation insights, and IR spectroscopy quickly identifies key functional groups. By integrating the data from these three techniques, researchers, scientists, and drug development professionals can confidently identify, quantify, and control this critical impurity, ensuring the quality and safety of Azithromycin products. The protocols and data interpretations presented in this guide serve as a robust framework for the analysis of Azithromycin Related Compound F and can be adapted for the characterization of other related substances in pharmaceutical development and manufacturing.

References

-

Brennan, R. J., & Barber, J. (1992). Full assignments of the 13 C and 1 H NMR spectra of azithromycin in buffered D 2 O and DMSO‐d 6. Magnetic Resonance in Chemistry, 30(4), 327-333. [Link]

-

SGS Polymer Solutions. (n.d.). Azithromycin USP Testing. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of Azithromycin. [Link]

-

USP-NF. (2019). Azithromycin Tablets. [Link]

-

Barber, J. (1991). Assignments of the 13C and 1H NMR spectra of azithromycin in CDCl3. Magnetic Resonance in Chemistry, 29(7), 740-743. [Link]

-

ResearchGate. (n.d.). Mass spectrum of azithromycin in a positive mode under different conditions. [Link]

-

ResearchGate. (n.d.). Product ion spectra (MS/MS) of (a) U3 and (b) azithromycin N-oxide (ANO). [Link]

-

USP-NF. (n.d.). Azithromycin Tablets Monograph. [Link]

-

Scribd. (n.d.). 2580 Azithromycin / Official Monographs USP 36. [Link]

-

Ingenta Connect. (n.d.). A LC-MS/MS validated method for determination of azithromycin in human tears and its application to an ocular pharmacokinetic. [Link]

-

An Investigation of the Predominant Structure of Antibiotic Azithromycin in Chloroform Solution: A Combined Experimental and Theoretical Study. (n.d.). [Link]

-

NIH. (n.d.). Quantum chemical investigation of predominant conformation of the antibiotic azithromycin in water and DMSO solutions: thermodynamic and NMR analysis. [Link]

-

Regulations.gov. (n.d.). Azithromycin Monograph. [Link]

-

ResearchGate. (n.d.). Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry. [Link]

-

ResearchGate. (n.d.). Fragmentation pattern observed in the MS/MS spectra of macrozones (a) 3a and (b) 3a-5. [Link]

-

European Pharmacopoeia. (n.d.). AZITHROMYCIN Azithromycinum. [Link]

-

PubChem. (n.d.). Azithromycin. [Link]

-

ResearchGate. (n.d.). Assignment of IR absorption peaks of standard azithromycin. [Link]

-

Phenomenex. (2022). Ph. Eur. Monograph 1649: Azithromycin Related Substances on Gemini NX-C18 and Durashell C18(L) Columns. [Link]

-

ResearchGate. (n.d.). Preparation of azithromycin related substances. [Link]

-

SynZeal. (n.d.). Azithromycin EP Impurity F. [Link]

-

PubChem. (n.d.). Azithromycin F. [Link]

-

European Pharmacopoeia. (n.d.). AZITHROMYCIN Azithromycinum. [Link]

-

EDQM. (n.d.). AZITHROMYCIN CRS batch 5. [Link]

-

Araujo, J., et al. (2006). Determination of Azithromycin in Pharmaceutical Formulations by Differential Pulse Voltammetry. Comparison with Fourier Transformed Infrared Spectroscopic Analysis. Portugaliae Electrochimica Acta, 24(1), 71-81. [Link]

-

University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. [Link]

-

NIH. (2023). Novel approach for infrared spectroscopic quantitation of azithromycin in commercial tablets employing paracetamol as matrix modifier. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. drugfuture.com [drugfuture.com]

- 3. uspbpep.com [uspbpep.com]

- 4. Azithromycin EP Impurity F | 612069-28-0 | SynZeal [synzeal.com]

- 5. Azithromycin Related Compound F USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 6. uspnf.com [uspnf.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. polymersolutions.com [polymersolutions.com]

- 9. researchgate.net [researchgate.net]

- 10. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]